1-Geranylazacycloheptan-2-one

Description

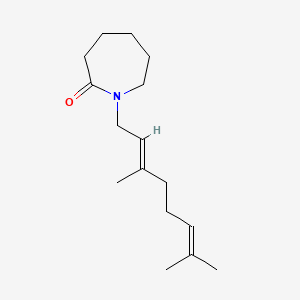

1-Geranylazacycloheptan-2-one (GACH) is a synthetic azacycloheptanone derivative characterized by a seven-membered lactam ring substituted with a geranyl chain (C10 isoprenoid group) at the nitrogen atom. It is primarily utilized as a penetration enhancer in transdermal drug delivery systems. GACH facilitates the permeation of therapeutic agents through the stratum corneum by modulating skin barrier properties. Its mechanism involves increasing drug partitioning into the lipid bilayers of the skin and/or enhancing diffusion through polar or nonpolar pathways . Studies by Yamashita et al. (1993) demonstrated its dose-dependent enhancement efficacy, particularly for lipophilic drugs, using a two-layer skin diffusion model .

Structure

3D Structure

Properties

CAS No. |

117694-76-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

GACH belongs to a class of azacycloheptanone derivatives, which includes Azone® (laurocapram) and 1-farnesylazacycloheptan-2-one (FACH). These compounds share a common lactam core but differ in alkyl chain length and lipophilicity, leading to distinct mechanisms and efficacy profiles.

Structural and Functional Differences

Mechanistic Insights

- GACH: Primarily increases drug partitioning into the stratum corneum, as shown in simulations where partitioning-enhancing mechanisms led to significant increases in skin drug levels . Its efficacy is more pronounced for lipophilic drugs (e.g., corticosteroids) due to synergistic interactions with lipid domains .

- Azone®: Disrupts intercellular lipid organization, enhancing diffusion for both polar and nonpolar drugs.

Efficacy in Drug Delivery

- Yamashita et al. (1993) reported that GACH’s enhancement ratio (ER) for lipophilic drugs (log P > 2) exceeded 10-fold, while hydrophilic drugs (log P < 0) showed minimal improvement .

- In contrast, Azone® exhibits broader activity but with variable ERs (3–15 fold) depending on formulation .

- Bando et al. (1996) demonstrated that combining GACH with acyclovir prodrugs (e.g., valacyclovir) synergistically enhanced permeation by optimizing drug lipophilicity and enhancer action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.